Methyl 6'-Desmethyl-4'-tosylmycophenolate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-Desmethyl-4’-tosylmycophenolate involves several steps, typically starting with the preparation of the core mycophenolate structure. The tosylation process is a key step, where a tosyl group is introduced to the molecule. This is usually achieved by reacting the mycophenolate with tosyl chloride in the presence of a base such as pyridine . The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Methyl 6’-Desmethyl-4’-tosylmycophenolate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6’-Desmethyl-4’-tosylmycophenolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of pyridine for tosylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 6’-Desmethyl-4’-tosylmycophenolate is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6’-Desmethyl-4’-tosylmycophenolate involves its interaction with specific molecular targets. The tosyl group plays a crucial role in enhancing the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate Mofetil: Another derivative of mycophenolate with different functional groups.
Mycophenolic Acid: The core structure from which Methyl 6’-Desmethyl-4’-tosylmycophenolate is derived.
Tosylmycophenolate: A similar compound with variations in the tosylation pattern.
Uniqueness
Methyl 6’-Desmethyl-4’-tosylmycophenolate is unique due to its specific structural modifications, which enhance its reactivity and make it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C24H26O8S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl (E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3/b15-7+ |
InChI Key |
KVUPZJOYMPITMD-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)OC)O)C)COC3=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O |
Origin of Product |
United States |
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